(3-(N,N-Diethylsulfamoyl)-5-methoxyphenyl)boronic acid
Description
(3-(N,N-Diethylsulfamoyl)-5-methoxyphenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a diethylsulfamoyl group at the 3-position and a methoxy group at the 5-position. This compound belongs to the class of arylboronic acids, which are widely utilized in organic synthesis, materials science, and medicinal chemistry due to their ability to form reversible covalent bonds with diols and other nucleophiles . The molecular weight of this compound is 287.14 g/mol, with a purity ≥95% . Notably, it is listed as discontinued in commercial catalogs, limiting its current availability for research applications .
Properties
IUPAC Name |
[3-(diethylsulfamoyl)-5-methoxyphenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO5S/c1-4-13(5-2)19(16,17)11-7-9(12(14)15)6-10(8-11)18-3/h6-8,14-15H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQBMEARIURRGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)S(=O)(=O)N(CC)CC)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(N,N-Diethylsulfamoyl)-5-methoxyphenyl)boronic acid typically involves the following steps:
Boronic Acid Formation: The starting material, phenylboronic acid, undergoes a series of reactions to introduce the diethylsulfamoyl and methoxy groups.
Substitution Reactions: The phenyl ring is subjected to substitution reactions to attach the diethylsulfamoyl group at the 3-position and the methoxy group at the 5-position.
Purification: The final product is purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: (3-(N,N-Diethylsulfamoyl)-5-methoxyphenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding boronic acid derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Boronic Esters: Formed through the oxidation of the boronic acid group.
Borates: Resulting from further oxidation of boronic esters.
Substituted Derivatives: Various substituted phenyl derivatives can be obtained through electrophilic substitution.
Scientific Research Applications
(3-(N,N-Diethylsulfamoyl)-5-methoxyphenyl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound can be employed in the study of enzyme inhibitors and as a probe in biological assays.
Industry: The compound is used in the production of advanced materials and in various industrial processes.
Mechanism of Action
The mechanism by which (3-(N,N-Diethylsulfamoyl)-5-methoxyphenyl)boronic acid exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, which are critical for enzyme activity. This interaction can modulate enzyme function and influence biological processes.
Comparison with Similar Compounds
Notes and Limitations
Synthetic accessibility : The target compound’s discontinued status limits large-scale applications, necessitating custom synthesis.
Biological relevance : While sulfamoyl groups are common in drug design, the compound’s steric profile may hinder penetration of biological membranes compared to smaller boronic acids .
Biological Activity
(3-(N,N-Diethylsulfamoyl)-5-methoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for drug development and therapeutic applications.
Chemical Structure and Properties
The compound consists of a boronic acid functional group attached to a phenyl ring, which is further substituted with a diethylsulfamoyl group and a methoxy group. This configuration is significant for its biological interactions.
The biological activity of this compound primarily stems from the reactivity of the boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property facilitates enzyme inhibition, particularly in the context of protease and kinase interactions. The sulfonamide group may also enhance its binding affinity to specific proteins and enzymes, further contributing to its biological efficacy.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of boronic acids, including this compound. Antioxidant assays have demonstrated significant free radical scavenging capabilities, which are crucial for protecting cells from oxidative stress. For instance, compounds derived from phenylboronic acids exhibited IC50 values in the low micromolar range, indicating potent antioxidant activity .
Antibacterial Activity
This compound has shown promising antibacterial effects against various strains of bacteria, including Escherichia coli. The minimum inhibitory concentration (MIC) values reported for related compounds suggest that this class of boronic acids can effectively inhibit bacterial growth, making them potential candidates for developing new antibacterial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that it exhibits cytotoxic effects against cancer cell lines such as MCF-7, with IC50 values demonstrating significant potency in comparison to healthy cell lines. This selectivity is crucial for minimizing side effects in therapeutic applications .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been documented. For instance, it demonstrated moderate acetylcholinesterase inhibition (IC50 = 115.63 µg/mL) while showing high activity against butyrylcholinesterase (IC50 = 3.12 µg/mL). These findings suggest its potential utility in treating conditions related to cholinergic dysfunction .
Case Studies
- Antioxidant Formulation : A cream formulation containing boron-based compounds was tested for antioxidant and antibacterial properties. The study found that the cream exhibited significant antioxidant activity with an IC50 value of 0.11 µg/mL using the ABTS radical scavenging method. Histological evaluations confirmed the safety profile of the formulation on rat organs .
- Anticancer Efficacy : In a comparative study, derivatives of phenylboronic acids were shown to possess higher biological activity than their parent compounds, indicating that structural modifications could enhance efficacy against cancer cells while maintaining low toxicity towards normal cells .
Data Table: Biological Activity Summary
| Activity Type | IC50 Value | Remarks |
|---|---|---|
| Antioxidant | 0.11 µg/mL (ABTS) | High antioxidant potential |
| Antibacterial | 6.50 mg/mL (E. coli) | Effective against Gram-negative bacteria |
| Anticancer (MCF-7) | 18.76 µg/mL | Significant cytotoxicity towards cancer cells |
| Acetylcholinesterase | 115.63 µg/mL | Moderate inhibition |
| Butyrylcholinesterase | 3.12 µg/mL | High inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
